molecular formula C10H9BrN2O2 B13020316 Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate

Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13020316
M. Wt: 269.09 g/mol
InChI Key: GHFISVSEQIBYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate has several scientific research applications :

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets :

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects. For instance, it can inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family :

    6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Another derivative with similar biological activities but different substitution patterns.

    6-bromoimidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but with different functional groups, leading to varied applications and properties.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and material science. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(11)3-4-8-12-5-6-13(8)9/h3-6H,2H2,1H3

InChI Key

GHFISVSEQIBYHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC2=NC=CN21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.